Lipophilicity (LogP) vs. Analogs
The predicted octanol-water partition coefficient (LogP) for 1-(2,3-Dimethoxyphenyl)propan-2-ol is 1.44 . This value is higher than that of the unsubstituted parent compound, 1-phenyl-2-propanol (predicted LogP ~1.1), and distinct from the 3,4-dimethoxy analog, 1-(3,4-dimethoxyphenyl)-2-propanol, for which a different LogP is expected based on the positional isomerism of methoxy groups [1].
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.44 (ACD/Labs Percepta Platform) |
| Comparator Or Baseline | 1-Phenyl-2-propanol (estimated LogP ~1.1); 1-(3,4-dimethoxyphenyl)-2-propanol (no specific data available for direct comparison, but structural differences imply a different LogP) |
| Quantified Difference | Target compound LogP is approximately 0.34 units higher than the unsubstituted analog |
| Conditions | Predicted using ACD/Labs Percepta Platform - PhysChem Module, version 14.00 |
Why This Matters
Lipophilicity is a key determinant of a compound's ability to cross biological membranes, influencing its absorption, distribution, and potential for off-target interactions; this quantitative difference supports the selection of the specific 2,3-dimethoxy isomer for SAR studies.
- [1] Barfknecht, C. F.; Smith, R. V.; Nichols, D. E.; Leseney, J. L.; Long, J. P.; Engelbrecht, J. A. Chemistry and pharmacological evaluation of 1-phenyl-2-propanols and 1-phenyl-2-propanones. J. Pharm. Sci. 1971, 60 (5), 799-801. View Source
